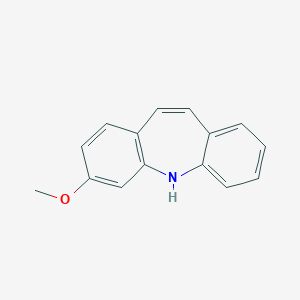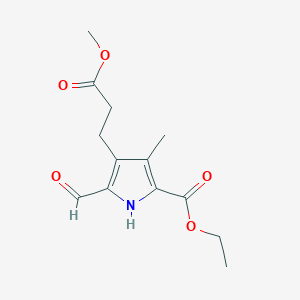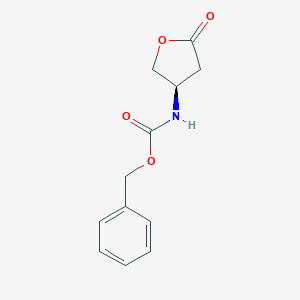
タキシフォリン 3'-O-グルコシド
概要
説明
Taxifolin 3’-glucoside, also known as dihydroquercetin 3’-glucoside, is a flavonoid glycoside derived from taxifolin. It is a naturally occurring compound found in various plants, including the inner bark of Pinus densiflora. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.
科学的研究の応用
Taxifolin 3’-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of flavonoid glycosides.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology research.
Medicine: Taxifolin 3’-glucoside is investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用機序
Target of Action
Taxifolin 3’-O-glucoside, also known as Taxifolin 3’-glucoside, is a flavonoid compound that has been found to interact with several targets. One of the primary targets of Taxifolin 3’-O-glucoside is the nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome . This receptor plays a crucial role in the production of interleukin-1beta (IL-1) in high-glucose-stimulated microglia .
Mode of Action
Taxifolin 3’-O-glucoside interacts with its targets and induces changes in their activity. For instance, it has been reported to attenuate the activation of the NLRP3 inflammasome . This interaction results in the suppression of inflammatory responses in high-glucose-stimulated microglia .
Biochemical Pathways
The action of Taxifolin 3’-O-glucoside affects several biochemical pathways. It has been found to enhance the uptake of glucose in CC1 hepatocytes and downregulate the gluconeogenic enzymes (G6Pase and PEPCK) and its related transcription factors (FOXO1, HNF4α, and PGC1α) through the stimulation of AMPK phosphorylation . This indicates that Taxifolin 3’-O-glucoside may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It has been reported that the pharmacokinetics of taxifolin, a related compound, have a nonlinear character in the dose range of 10–50 mg/kg after its single oral administration .
Result of Action
The action of Taxifolin 3’-O-glucoside results in several molecular and cellular effects. For instance, it has been shown to suppress inflammatory responses in high-glucose-stimulated microglia . Additionally, it has been found to enhance the uptake of glucose in CC1 hepatocytes .
Action Environment
The action, efficacy, and stability of Taxifolin 3’-O-glucoside can be influenced by various environmental factors. For example, a high-glucose environment has been found to elevate the intracellular reactive oxygen species (ROS) levels and trigger inflammatory responses in the mouse microglial cell line BV-2 . In this context, Taxifolin 3’-O-glucoside has been shown to suppress these inflammatory responses .
生化学分析
Biochemical Properties
Taxifolin 3’-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to enhance the uptake of glucose in hepatocytes and downregulate gluconeogenic enzymes (G6Pase and PEPCK) and related transcription factors (FOXO1, HNF4α, and PGC1α) through the stimulation of AMPK phosphorylation .
Cellular Effects
Taxifolin 3’-O-glucoside has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antioxidant and anti-inflammatory properties, protecting cells from oxidative stress . In addition, it has shown potential chemopreventive properties by regulating genes via an ARE-dependent mechanism .
Molecular Mechanism
At the molecular level, Taxifolin 3’-O-glucoside exerts its effects through various mechanisms. It has been suggested to inhibit the ovarian cancer cell growth in a dose-dependent manner . Furthermore, it has been found to regulate genes via an ARE-dependent mechanism, which could potentially contribute to its chemopreventive properties .
Dosage Effects in Animal Models
The effects of Taxifolin 3’-O-glucoside can vary with different dosages in animal models. For instance, it has been reported to exhibit renoprotective effects in paracetamol-induced nephrotoxicity in rats . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
Taxifolin 3’-O-glucoside is involved in various metabolic pathways. It is a part of the flavonoid biosynthesis pathway . Detailed information on the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.
準備方法
Synthetic Routes and Reaction Conditions: Taxifolin 3’-glucoside can be synthesized through the glycosylation of taxifolin. The process involves the reaction of taxifolin with a suitable glucosyl donor under acidic or enzymatic conditions. Common glucosyl donors include glucose derivatives such as glucosyl bromide or glucosyl chloride. The reaction typically occurs in the presence of a catalyst like trifluoromethanesulfonic acid or an enzyme like glucosyltransferase.
Industrial Production Methods: Industrial production of taxifolin 3’-glucoside often involves the extraction of taxifolin from natural sources followed by glycosylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through chromatography techniques. The glycosylation step is then carried out using chemical or enzymatic methods to produce taxifolin 3’-glucoside on a larger scale.
化学反応の分析
Types of Reactions: Taxifolin 3’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of taxifolin 3’-glucoside.
Substitution: Alkylated or acylated derivatives of taxifolin 3’-glucoside.
類似化合物との比較
Quercetin 3’-glucoside: Another flavonoid glycoside with similar antioxidant properties.
Kaempferol 3’-glucoside: A flavonoid glycoside known for its anti-inflammatory and anticancer activities.
Myricetin 3’-glucoside: A flavonoid glycoside with strong antioxidant and anti-inflammatory effects.
Uniqueness of Taxifolin 3’-glucoside: Taxifolin 3’-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its distinct antioxidant and anti-inflammatory properties make it a valuable compound for various scientific and therapeutic applications.
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOXIGOPZRIBJM-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185045 | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-05-5 | |
| Record name | Taxifolin 3′-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31106-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXIFOLIN 3'-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of Taxifolin 3-Glucoside?
A1: Taxifolin 3-glucoside has been isolated from various plant sources, including:
- Agrimonia pilosa Ledeb [, ]
- Zizyphus nummularia [, ]
- Pinus radiata (mycorrhizas and roots) []
- Pseudotsuga menziesii (roots) []
- Chamaecyparis obtusa (leaves) []
- Pinus sylvestris []
Q2: What is the molecular formula and weight of Taxifolin 3-Glucoside?
A2: While the provided excerpts don't explicitly state the molecular formula and weight, they provide sufficient information to deduce them. Taxifolin (dihydroquercetin) has a molecular formula of C15H12O7 and a molecular weight of 304.25 g/mol. Adding a glucose moiety (C6H12O6, 180.16 g/mol) via a glycosidic bond (losing one H2O, 18.02 g/mol) results in:
Q3: How does the stereochemistry of Taxifolin 3-Glucoside impact its biological activity?
A3: Research indicates that the stereochemistry at the C-2 and C-3 positions of Taxifolin 3-Glucoside plays a crucial role in its biological activity. Specifically, the (2S, 3S) isomer isolated from Trachelospermum jasminoides var. pubescens was found to be ineffective as a zoospore attractant for the plant pathogenic fungus Aphanomyces cochlioides, unlike the (2R, 3R) isomers of Taxifolin 3-O-glucoside and Taxifolin 3-O-arabinoside. [] This highlights the importance of stereochemistry in determining the biological activity of this compound.
Q4: What analytical techniques are commonly used to identify and characterize Taxifolin 3-Glucoside?
A4: Several analytical techniques have been employed for the isolation, identification, and characterization of Taxifolin 3-Glucoside:
- High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective in separating Taxifolin 3-glucoside from plant extracts with high purity. [, ]
- Spectroscopic Methods: These include UV spectroscopy, mass spectrometry (MS), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR). These techniques provide detailed information about the structure, including the stereochemistry at specific carbon atoms. [, ]
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is used to assess the purity of the isolated compound. []
Q5: Have there been any studies on the potential applications of Taxifolin 3-Glucoside in treating diabetes?
A5: While the provided excerpts don't elaborate on the specific mechanisms of action, one study mentions that Taxifolin-3-O-glucoside isolated from Osbeckia nepalensis exhibited antihyperglycemic activity in both CC1 hepatocytes and diabetic Wistar rats. This activity was linked to the regulation of the AMPK/G6Pase/PEPCK signaling pathway. [] This finding suggests that further research into the therapeutic potential of Taxifolin 3-Glucoside for diabetes management is warranted.
Q6: What is the ecological significance of Taxifolin 3-Glucoside?
A6: The presence of Taxifolin 3-Glucoside in the mycorrhizas and roots of trees like Pinus radiata and Pseudotsuga menziesii points towards a potential ecological role. Researchers suggest that these polyphenols, potentially formed in situ and concentrated in the mycorrhizal tannin layer, might play a part in the establishment of mycorrhizal associations, which are crucial for nutrient uptake and overall forest health. [] Further research is needed to fully understand the ecological implications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)







